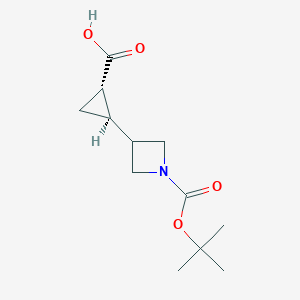
(4-Fluorophenyl)phosphoramidic dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Fluorophenyl)phosphoramidic dichloride is a chemical compound with the molecular formula C6H5Cl2FNOP It is a derivative of phosphoramidic dichloride, where one of the phenyl groups is substituted with a fluorine atom at the para position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)phosphoramidic dichloride typically involves the reaction of 4-fluoroaniline with phosphorus oxychloride (POCl3). The reaction is carried out under controlled conditions, often in the presence of a catalyst or under an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
4-Fluoroaniline+POCl3→(4-Fluorophenyl)phosphoramidic dichloride+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and real-time monitoring can optimize reaction conditions and minimize the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Fluorophenyl)phosphoramidic dichloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different phosphorus-containing species.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid derivatives and 4-fluoroaniline.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Hydrolysis Conditions: Aqueous acidic or basic conditions
Major Products Formed
Substitution Products: Phosphoramidates, phosphorothioates
Oxidation Products: Phosphoric acid derivatives
Reduction Products: Reduced phosphorus compounds
Applications De Recherche Scientifique
(4-Fluorophenyl)phosphoramidic dichloride has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various phosphorus-containing compounds, which are important intermediates in organic synthesis.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying their functions and interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of (4-Fluorophenyl)phosphoramidic dichloride involves its ability to react with nucleophiles, leading to the formation of stable phosphorus-nitrogen or phosphorus-oxygen bonds. This reactivity is due to the electrophilic nature of the phosphorus atom, which is enhanced by the presence of electron-withdrawing chlorine and fluorine substituents. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphoramidic Dichloride: The parent compound without the fluorine substitution.
(4-Chlorophenyl)phosphoramidic Dichloride: Similar structure with a chlorine atom instead of fluorine.
(4-Methylphenyl)phosphoramidic Dichloride: Similar structure with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in (4-Fluorophenyl)phosphoramidic dichloride imparts unique properties, such as increased reactivity and stability, compared to its analogs. Fluorine’s high electronegativity and small size influence the compound’s electronic structure and reactivity, making it a valuable reagent in various chemical transformations.
Propriétés
Numéro CAS |
917617-84-6 |
|---|---|
Formule moléculaire |
C6H5Cl2FNOP |
Poids moléculaire |
227.98 g/mol |
Nom IUPAC |
N-dichlorophosphoryl-4-fluoroaniline |
InChI |
InChI=1S/C6H5Cl2FNOP/c7-12(8,11)10-6-3-1-5(9)2-4-6/h1-4H,(H,10,11) |
Clé InChI |
RIZGDHFCDUAODQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NP(=O)(Cl)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Di([1,1'-biphenyl]-4-yl)-9,9-diphenyl-9H-fluoren-4-amine](/img/structure/B12826698.png)

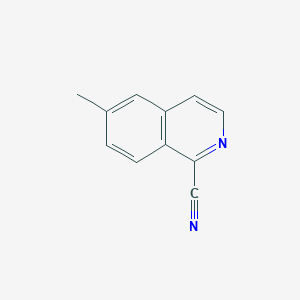
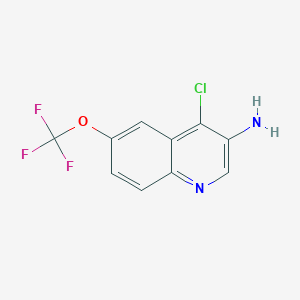

![(3aS,6aR)-hexahydro-2H-Pyrrolo[3,4-d]oxazol-2-one](/img/structure/B12826749.png)
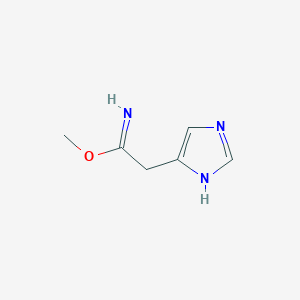
![S-(1H-Benzo[d]imidazol-2-yl)thiohydroxylamine](/img/structure/B12826760.png)
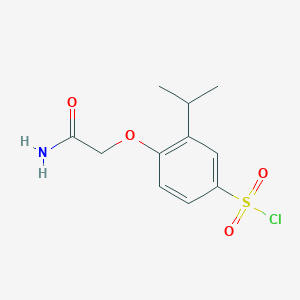
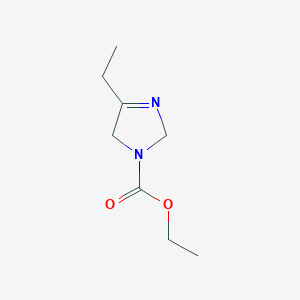

![7-Chloro-6-fluoro-4a,8a-dihydro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12826782.png)

